2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

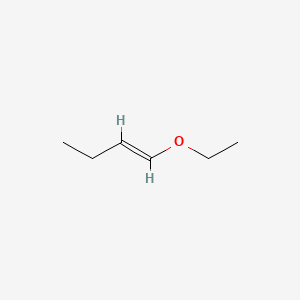

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular weight of 244.09 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H2F6O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Mecanismo De Acción

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid is an amphiphilic compound, meaning that it has both hydrophilic and lipophilic properties. This allows it to interact with both water-soluble and lipid-soluble molecules. Its amphiphilic nature also enables it to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. Once inside the cell, this compound can interact with various cellular components, such as proteins, enzymes, and DNA.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation. It has also been shown to inhibit the growth of certain bacteria, including those responsible for causing tuberculosis. In animal studies, this compound has been shown to reduce blood pressure and improve glucose tolerance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, pharmaceutical research, material science, and nanotechnology. Additionally, it is relatively easy to obtain and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be toxic in high concentrations.

Direcciones Futuras

The potential applications of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent, as an antibacterial agent, and as an anticancer agent. Additionally, further research could be conducted to explore the potential of this compound as a polymerization initiator or as a stabilizing agent for nanomaterials. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system or as a drug targeting agent.

Métodos De Síntesis

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid can be synthesized by a variety of methods, including the reaction of trifluoroacetic acid and 4-trifluoromethylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. It can also be synthesized by the reaction of trifluoroacetic anhydride and 4-trifluoromethylbenzoic acid in the presence of a base. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction is usually complete within a few hours.

Aplicaciones Científicas De Investigación

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid has been widely used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, material science, and nanotechnology. In organic synthesis, this compound is often used as a reagent for the synthesis of other organic compounds, such as amines, alcohols, and carboxylic acids. In pharmaceutical research, this compound is used as a catalyst in drug synthesis and as a starting material for drug design. In material science, this compound is used as a polymerization initiator and as a cross-linking agent for polymers. In nanotechnology, this compound is used as a surface modifier and as a stabilizing agent for nanomaterials.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with enzymes such as aspartyl proteases, including Plasmepsin I and II, which are involved in the malaria parasite’s lifecycle . The nature of these interactions typically involves the inhibition of enzyme activity, which can be crucial for developing therapeutic agents against malaria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in targeting specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid involves the introduction of three fluorine atoms and a trifluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Trifluoromethyl iodide", "Potassium fluoride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Nitration of benzoic acid with a mixture of nitric and sulfuric acid to yield 2,3-dinitrobenzoic acid.", "Step 2: Reduction of 2,3-dinitrobenzoic acid with hydrogen peroxide and acetic acid to yield 2,3-diaminobenzoic acid.", "Step 3: Diazotization of 2,3-diaminobenzoic acid with sodium nitrite and hydrochloric acid to yield 2,3-diazenobenzoic acid.", "Step 4: Reaction of 2,3-diazenobenzoic acid with trifluoromethyl iodide and potassium fluoride to yield 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and purification of the product by recrystallization." ] } | |

Número CAS |

157337-82-1 |

Fórmula molecular |

C8H2F6O2 |

Peso molecular |

244.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.